molecular formula C15H13N3O2 B2615914 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 616897-41-7

4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2615914
CAS No.: 616897-41-7
M. Wt: 267.288
InChI Key: VVRNSFWYJMKSFT-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.288. The purity is usually 95%.
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Mechanism of Action

Target of Action

4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one, primarily targets specific enzymes and receptors involved in inflammatory and oxidative stress pathways. These targets include cyclooxygenases (COX-1 and COX-2) and various reactive oxygen species (ROS) generating enzymes. By inhibiting these enzymes, this compound reduces inflammation and oxidative damage .

Mode of Action

This compound interacts with its targets by binding to the active sites of COX enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound scavenges reactive oxygen species, reducing oxidative stress and cellular damage .

Biochemical Pathways

The biochemical pathways affected by this compound include the arachidonic acid pathway and the oxidative stress response pathway. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins. Additionally, its antioxidant properties help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including inflamed tissues. Metabolism occurs primarily in the liver, where it is converted to inactive metabolites. Excretion is mainly through the kidneys .

Result of Action

The molecular and cellular effects of this compound include reduced inflammation, decreased oxidative stress, and protection of cellular structures. By inhibiting COX enzymes and scavenging reactive oxygen species, the compound effectively reduces the symptoms of inflammation and prevents oxidative damage to cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs or dietary components may affect its bioavailability and therapeutic efficacy .

: Information synthesized from various sources on the mechanism of action of similar compounds.

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15-17-16-11-18(15)13-6-8-14(9-7-13)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRNSFWYJMKSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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